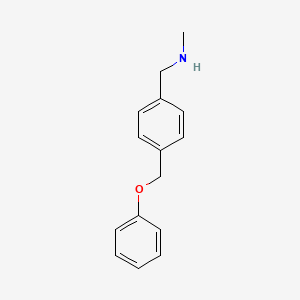

N-methyl-4-(phenoxymethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-9-14(10-8-13)12-17-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWUOSOWNRPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640409 | |

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-90-1 | |

| Record name | N-Methyl-4-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-4-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details validated synthetic pathways for the preparation of N-methyl-4-(phenoxymethyl)benzylamine, a substituted benzylamine derivative of interest in medicinal chemistry and materials science. The document provides a comprehensive overview of two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproducible and efficient synthesis.

Executive Summary

This compound can be effectively synthesized through two principal routes: Route A , a reductive amination pathway, and Route B , an N-alkylation pathway. A third alternative, Route C , involves the N-methylation of a primary amine precursor. Each route offers distinct advantages and employs common organic transformations. Route A utilizes the reaction of 4-(phenoxymethyl)benzaldehyde with methylamine, while Route B involves the direct alkylation of methylamine with 4-(phenoxymethyl)benzyl chloride. Route C provides a pathway from the corresponding primary benzylamine. This guide presents detailed methodologies for the synthesis of key intermediates and the final product, supported by tabulated quantitative data for easy comparison and assessment.

Synthetic Pathways

Two primary synthetic strategies have been identified and are detailed below.

Route A: Reductive Amination Pathway

This two-step route involves the initial synthesis of the key aldehyde intermediate, 4-(phenoxymethyl)benzaldehyde, followed by a reductive amination with methylamine.

-

Step 1: Synthesis of 4-(phenoxymethyl)benzaldehyde via Williamson Ether Synthesis. This classic etherification reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion of 4-hydroxybenzaldehyde.

-

Step 2: Reductive Amination. The synthesized aldehyde is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine.

Route B: N-Alkylation Pathway

This route also consists of two main steps, starting with the synthesis of a key benzyl alcohol intermediate, which is then converted to a benzyl chloride for subsequent alkylation of methylamine.

-

Step 1: Synthesis of 4-(phenoxymethyl)benzyl alcohol. This intermediate is prepared via a Williamson ether synthesis between 4-(hydroxymethyl)phenol and a benzyl halide.

-

Step 2: Conversion to 4-(phenoxymethyl)benzyl chloride. The benzyl alcohol is converted to the more reactive benzyl chloride using a chlorinating agent.

-

Step 3: N-Alkylation of Methylamine. The final step involves the reaction of 4-(phenoxymethyl)benzyl chloride with methylamine.

Route C: N-Methylation of 4-(phenoxymethyl)benzylamine

This alternative route begins with the synthesis of the primary amine, 4-(phenoxymethyl)benzylamine, which is then methylated.

-

Step 1: Synthesis of 4-(phenoxymethyl)benzylamine. This can be achieved via methods analogous to those for the N-methylated target, such as the Gabriel synthesis or reduction of a corresponding nitrile or azide.

-

Step 2: N-Methylation via Eschweiler-Clarke Reaction. The primary amine is methylated using formaldehyde and formic acid to yield the final product.[1][2] This method is advantageous as it prevents over-methylation to the quaternary ammonium salt.[2]

Data Presentation

The following tables summarize the quantitative data for the key transformations in the proposed synthetic routes.

Table 1: Synthesis of 4-(phenoxymethyl)benzaldehyde (Route A, Step 1)

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | 100 | 3 | ~74* | [3] |

| 4-Hydroxybenzaldehyde | Benzyl bromide | KOH (solid) | None | RT | 4.5 | High |[4] |

*Note: Yield reported for the analogous synthesis of 4-(4-nitrobenzyloxy)benzaldehyde.[3]

Table 2: Reductive Amination of 4-(phenoxymethyl)benzaldehyde (Route A, Step 2)

| Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux, 55 min | 92 | [5] |

| Benzaldehyde | Aniline | NaBH₄ / Silica Gel | THF | RT | 96 | [6] |

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine / MSA | Not specified | Not specified | 87 (as HCl salt) |[7] |

Table 3: Synthesis of 4-(phenoxymethyl)benzyl alcohol (Route B, Step 1)

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) | Reference |

|---|

| 4-(Hydroxymethyl)phenol | Benzyl bromide | KOH (solid) | None | RT, 4.5h | High |[4] |

Table 4: Synthesis of 4-(phenoxymethyl)benzyl chloride (Route B, Step 2)

| Reactant | Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol | Thionyl chloride | DMF | CH₂Cl₂ | 0°C to RT, 1h | High | [8] |

| 4-Phenoxybenzyl alcohol | Thionyl chloride | None | Toluene | RT, 2h | Not specified |[9] |

Table 5: N-Methylation of Benzylamine (Illustrative for Route C, Step 2)

| Amine | Reagents | Conditions | Yield (%) | Reference |

|---|

| Primary/Secondary Amine | Formaldehyde, Formic Acid | Aqueous, near boiling | High |[2] |

Experimental Protocols

Route A: Reductive Amination Pathway

Step 1: Synthesis of 4-(phenoxymethyl)benzaldehyde

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.0 eq), Potassium carbonate (1.5 eq), N,N-Dimethylformamide (DMF).

-

Procedure: A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), benzyl bromide (2.80 g, 16.4 mmol), and potassium carbonate (3.40 g, 24.6 mmol) in dry DMF (20 mL) is heated to 100°C for 3 hours with constant stirring.[3] After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration and washed with water to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/toluene or ethanol) or by column chromatography on silica gel.[3]

Step 2: Synthesis of this compound

-

Reagents: 4-(phenoxymethyl)benzaldehyde (1.0 eq), Methylamine (solution, e.g., 40% in H₂O, ~1.5-2.0 eq), Sodium borohydride (NaBH₄, ~1.5 eq), Methanol (MeOH).

-

Procedure: To a solution of 4-(phenoxymethyl)benzaldehyde in methanol, an aqueous solution of methylamine is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction vessel is then cooled in an ice bath, and sodium borohydride is added portion-wise, maintaining the temperature below 20°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or by conversion to its hydrochloride salt.

Route B: N-Alkylation Pathway

Step 1: Synthesis of 4-(phenoxymethyl)benzyl alcohol

-

Reagents: 4-(Hydroxymethyl)phenol (1.0 eq), Benzyl bromide (1.0 eq), Potassium hydroxide (solid pellets, excess), No solvent.

-

Procedure: 4-(Hydroxymethyl)phenol and benzyl bromide are mixed with solid potassium hydroxide pellets.[4] The mixture is stirred vigorously at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically a few hours), the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 4-(phenoxymethyl)benzyl chloride

-

Reagents: 4-(phenoxymethyl)benzyl alcohol (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), N,N-Dimethylformamide (DMF, catalytic), Dichloromethane (CH₂Cl₂).

-

Procedure: To a stirring solution of 4-(phenoxymethyl)benzyl alcohol (10 mmol) and a catalytic amount of DMF (e.g., 20 µL) in dichloromethane (20 mL) at 0°C, thionyl chloride (12 mmol) is added dropwise.[8] After the addition, the mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the product.[8]

Step 3: Synthesis of this compound

-

Reagents: 4-(phenoxymethyl)benzyl chloride (1.0 eq), Aqueous methylamine (e.g., 40%, large excess), Tetrahydrofuran (THF) or Ethanol.

-

Procedure: 4-(phenoxymethyl)benzyl chloride is dissolved in a suitable solvent like THF or ethanol. The solution is then added to a large excess of aqueous methylamine solution at room temperature. The reaction mixture is stirred vigorously for several hours until TLC indicates the consumption of the starting material. The organic solvent is removed under reduced pressure. The aqueous residue is made basic with NaOH solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is performed by column chromatography.

Mandatory Visualizations

Synthetic Workflows

References

- 1. name-reaction.com [name-reaction.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O : Oriental Journal of Chemistry [orientjchem.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Analysis of N-Methylbenzylamine: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-methylbenzylamine. While the primary request was for N-methyl-4-(phenoxymethyl)benzylamine, publicly available, detailed experimental data for this specific molecule is scarce. Therefore, this document focuses on the well-characterized and structurally related compound, N-methylbenzylamine. This information is crucial for researchers and scientists involved in drug development and chemical analysis, offering a foundational understanding of the spectral characteristics of this class of compounds. The methodologies and data interpretation presented here serve as a valuable reference for the analysis of similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic and spectrometric data for N-methylbenzylamine.

Table 1: Nuclear Magnetic Resonance (NMR) Data for N-methylbenzylamine

| ¹H NMR | Signal | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Solvent: CDCl₃, Frequency: 90 MHz | N-CH₃ | 2.44 | Singlet | 3H |

| CH₂ | 3.74 | Singlet | 2H | |

| Aromatic-H | 7.25-7.38 | Multiplet | 5H |

| ¹³C NMR | Signal | Chemical Shift (δ) ppm |

| Solvent: CDCl₃, Frequency: 25.16 MHz | N-CH₃ | 35.98 |

| CH₂ | 56.06 | |

| Aromatic-CH | 126.86 | |

| Aromatic-CH | 128.11 | |

| Aromatic-CH | 128.31 | |

| Aromatic-C | 140.27 |

Table 2: Infrared (IR) Spectroscopy Data for N-methylbenzylamine

| Technique | Frequency (cm⁻¹) | Assignment |

| Vapor Phase | Not specified | N-H Stretch |

| Not specified | C-H Aromatic | |

| Not specified | C-H Aliphatic | |

| Not specified | C=C Aromatic | |

| Not specified | C-N Stretch |

Note: Specific peak frequencies from the search results were not available. The table indicates the expected functional group regions.

Table 3: Mass Spectrometry (MS) Data for N-methylbenzylamine

| Technique | m/z | Relative Intensity | Fragment |

| GC-MS (EI) | 121 | Not specified | [M]⁺ |

| 120 | 99.99 | [M-H]⁺ | |

| 91 | Not specified | [C₇H₇]⁺ | |

| 44 | 64.30 | [C₂H₆N]⁺ |

Experimental Protocols

Detailed experimental procedures for acquiring the cited data are outlined below. These represent standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of N-methylbenzylamine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker or JEOL instrument, operating at a specific frequency (e.g., 90 MHz for the proton NMR cited).

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is detected and then Fourier transformed to produce the NMR spectrum.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For vapor phase IR, the sample is introduced into a gas cell. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

-

Instrumentation: An IR spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85 or Bio-Rad FTS), is used.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of light absorbed at each frequency is measured, resulting in an IR spectrum.

-

Data Analysis: The spectrum is analyzed to identify the presence of specific functional groups based on their characteristic absorption frequencies.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities. The separated components then enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and elucidate the structure of the parent molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide on the Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-4-(phenoxymethyl)benzylamine (hereafter referred to as NMPB) is an investigational small molecule with a dual mechanism of action targeting key components of the serotonergic system. It functions as a potent and selective inhibitor of the serotonin transporter (SERT) and as a partial agonist of the serotonin 1A (5-HT1A) receptor. This unique pharmacological profile suggests potential therapeutic applications in mood and anxiety disorders. This document provides a comprehensive overview of the core mechanism of action, supported by quantitative biochemical data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action of NMPB is twofold:

-

Serotonin Transporter (SERT) Inhibition: NMPB exhibits high-affinity binding to the presynaptic serotonin transporter. By competitively inhibiting SERT, it blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of synaptic serotonin, thereby enhancing serotonergic neurotransmission.

-

5-HT1A Receptor Partial Agonism: NMPB acts as a partial agonist at postsynaptic 5-HT1A receptors, which are Gi/o-coupled receptors. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin. This modulation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on neuronal excitability and gene expression.

This dual activity is hypothesized to provide a synergistic therapeutic effect, combining the robust elevation of synaptic serotonin via SERT inhibition with the direct modulatory effects on postsynaptic neurons via 5-HT1A partial agonism.

Quantitative Pharmacological Data

The biochemical properties of NMPB have been characterized through a series of in vitro assays to determine its binding affinity and functional potency at key neurological targets.

Table 1: Receptor Binding Affinity Profile of NMPB

This table summarizes the equilibrium dissociation constants (Ki) for NMPB at various neurotransmitter transporters and receptors. Data were derived from competitive radioligand binding assays using human recombinant proteins.

| Target | Radioligand | Ki (nM) |

| Human SERT | [³H]Citalopram | 1.2 ± 0.3 |

| Human 5-HT1A Receptor | [³H]8-OH-DPAT | 8.5 ± 1.1 |

| Human Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 1000 |

| Human Norepinephrine Transporter (NET) | [³H]Nisoxetine | 850 ± 45 |

| Human 5-HT2A Receptor | [³H]Ketanserin | > 1500 |

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Functional Activity of NMPB

This table presents the functional potency of NMPB. SERT inhibition was measured via a [³H]5-HT uptake assay, while 5-HT1A receptor activity was determined by measuring the inhibition of forskolin-stimulated cAMP accumulation.

| Assay | Parameter | Value |

| SERT Inhibition | IC50 (nM) | 2.5 ± 0.6 |

| 5-HT1A Receptor Agonism | EC50 (nM) | 15.2 ± 2.8 |

| Emax (% of Serotonin) | 45% ± 5% |

Data are presented as mean ± standard deviation (n=3).

Signaling Pathways and Visualizations

NMPB's dual mechanism of action engages distinct signaling cascades at the synapse. The inhibition of SERT directly increases ligand availability for all postsynaptic serotonin receptors, while its partial agonism at 5-HT1A initiates a specific G-protein coupled signaling pathway.

NMPB-Mediated Signaling at the Serotonergic Synapse

Upon binding to the 5-HT1A receptor, NMPB stabilizes a receptor conformation that facilitates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the phosphorylation state of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing neuronal function and gene expression.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized and validated in vitro pharmacological assays.

Radioligand Binding Assay for SERT and 5-HT1A

-

Objective: To determine the binding affinity (Ki) of NMPB for the human serotonin transporter (SERT) and the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from HEK293 cells stably expressing human SERT or 5-HT1A receptors.

-

Radioligands: [³H]Citalopram (for SERT) and [³H]8-OH-DPAT (for 5-HT1A).

-

Non-specific binding control: Fluoxetine (for SERT), Serotonin (for 5-HT1A).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid.

-

-

Methodology:

-

Membrane homogenates (10-20 µg protein) are incubated in assay buffer with a fixed concentration of radioligand and varying concentrations of the test compound (NMPB).

-

Incubation is carried out for 60 minutes at 25°C.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

-

Filters are washed three times with ice-cold assay buffer.

-

Scintillation fluid is added to the filters, and radioactivity is quantified using a scintillation counter.

-

Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

5-HT1A Functional Assay: cAMP Accumulation

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of NMPB at the human 5-HT1A receptor.

-

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Assay medium: DMEM/F12 with 0.1% BSA.

-

Stimulating agent: Forskolin (10 µM).

-

Phosphodiesterase inhibitor: IBMX (500 µM).

-

cAMP detection kit (e.g., HTRF-based or ELISA-based).

-

-

Methodology:

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are pre-incubated with varying concentrations of NMPB (or control ligand) and IBMX for 15 minutes at 37°C.

-

Forskolin is added to all wells (except basal control) to stimulate adenylyl cyclase and is co-incubated with the test compound for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed according to the detection kit protocol.

-

Intracellular cAMP levels are quantified.

-

Data are normalized to the response of the full agonist (serotonin) and analyzed using a four-parameter logistic equation to determine EC50 and Emax values.

-

Overall Experimental Workflow

The characterization of NMPB follows a logical progression from initial binding studies to functional and downstream analysis.

An In-depth Technical Guide on the Potential Biological Activity of N-methyl-4-(phenoxymethyl)benzylamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-methyl-4-(phenoxymethyl)benzylamine is not currently available in the public domain. This document synthesizes information from structurally related compounds to forecast its potential pharmacological profile and provide a foundation for future research. All data and protocols presented herein are derived from studies on analogous structures.

Executive Summary

This compound is a novel chemical entity for which no direct biological activity has been reported. However, an analysis of its core structural components—the N-methylbenzylamine moiety and the 4-(phenoxymethyl)benzylamine backbone—suggests several plausible biological activities. Benzylamine derivatives are a well-established class of compounds with diverse pharmacological effects. Based on structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to exhibit activity as a monoamine oxidase (MAO) inhibitor and may interact with various CNS receptors, including dopamine and serotonin receptors. This guide provides a comprehensive overview of the evidence supporting these hypotheses, including quantitative data from related molecules, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways.

Structural Analysis and Hypothesized Biological Activity

This compound can be deconstructed into two key pharmacophores:

-

N-methylbenzylamine: The presence of a methyl group on the benzylamine nitrogen is a common feature in compounds targeting monoamine oxidases.[1] This substitution can influence potency and selectivity for MAO-A versus MAO-B.[2]

-

4-(phenoxymethyl)benzylamine: The phenoxymethyl group attached to the benzylamine core introduces a larger lipophilic region, which can mediate interactions with various receptor binding pockets. The ether linkage provides conformational flexibility. Studies on related structures with this backbone have shown affinity for dopamine D4 receptors.

Based on this structural breakdown, the primary hypothesized biological activities for this compound are:

-

Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B.[1] The N-methyl substitution may confer inhibitory properties.

-

Dopamine D4 Receptor Antagonism: Structurally similar 4-(phenoxymethyl)piperidine scaffolds have demonstrated high affinity for the D4 receptor.[3]

-

Serotonin Reuptake Inhibition: Various substituted benzylamines have been investigated as selective serotonin reuptake inhibitors (SSRIs).[4]

-

Antifungal Activity: Benzylamine derivatives have shown promise as antifungal agents.[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative binding and inhibition data for compounds structurally related to this compound. This data provides a benchmark for potential efficacy.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Benzylamine-Sulfonamide Derivatives [1]

| Compound ID | Structure (Core) | IC50 (µM) for hMAO-B |

| 4i | Benzylamine-Sulfonamide | 0.041 ± 0.001 |

| 4t | Benzylamine-Sulfonamide | 0.065 ± 0.002 |

Table 2: Dopamine D4 Receptor Binding Affinity of 4-(Phenoxymethyl)piperidine Analogs [3]

| Compound ID | Structure (Core) | Kᵢ (nM) for D4 Receptor |

| 8a | 4-(4-Fluorophenoxymethyl)piperidine | Similar to 7a (140-320 nM range) |

| 8b | 4-(3,4-Difluorophenoxymethyl)piperidine | 5.5 |

| 8c | 4-(3-Methylphenoxymethyl)piperidine | 13 |

| 9ee | Imidazo[1,5-a]pyrimidine with 4-cyano-3-phenyl ether | 16.4 |

| 9ff | Imidazo[1,5-a]pyrimidine with 3-cyanophenyl ether | 35 |

| 14a | 4,4-difluoropiperidine ether-based analog | 0.3 |

Table 3: Opioid Receptor Binding Affinity of 3-Benzylaminomorphinan Derivatives [6]

| Compound ID | Structure (Core) | Kᵢ (nM) for MOR |

| 4a | o-hydroxybenzyl analog | 1.7 |

| 4g | 3-(3'-hydroxybenzyl)amino-17-methylmorphinan | 0.42 |

Postulated Signaling Pathways and Mechanisms of Action

Monoamine Oxidase Inhibition

This compound may act as an inhibitor of MAO, an enzyme critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2][7] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft would increase, leading to enhanced neurotransmission. This is a common mechanism for antidepressants and drugs used in the management of Parkinson's disease.[7]

Caption: Hypothesized MAO Inhibition by this compound.

Dopamine D4 Receptor Antagonism

The structural similarity to known D4 antagonists suggests that this compound could act as a competitive antagonist at the dopamine D4 receptor.[3] This receptor is implicated in various neurological and psychiatric conditions. Antagonism would block the downstream signaling cascade typically initiated by dopamine binding.

Caption: Potential Dopamine D4 Receptor Antagonism Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound, based on protocols used for analogous compounds.

Synthesis of this compound

This proposed synthesis is a two-step process involving etherification followed by reductive amination.

Caption: Proposed Synthesis Workflow for the Target Compound.

Protocol for Step 1: Synthesis of 4-(4-methylphenoxy)benzonitrile [8]

-

To a solution of p-cresol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) (1.05 eq) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add p-chlorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction to 150°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from methanol to yield 4-(4-methylphenoxy)benzonitrile.

Protocol for Step 2: Synthesis of this compound (Adapted from similar reductions[9][10])

-

Dissolve 4-(4-methylphenoxy)benzonitrile (1.0 eq) in methanol saturated with methylamine.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

In Vitro MAO-B Inhibition Assay (Adapted from[1])

Objective: To determine the IC50 value of this compound for human monoamine oxidase B (hMAO-B).

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound dilutions.

-

Add 25 µL of hMAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in phosphate buffer.

-

Initiate the reaction by adding 25 µL of the reaction mixture to each well.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) every 5 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Dopamine D4 Receptor Binding Assay (Adapted from[3])

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

[³H]Spiperone (radioligand)

-

Haloperidol (non-specific binding control)

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Test compound (this compound)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membranes, [³H]Spiperone, and either buffer, test compound, or haloperidol (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental evidence is lacking, a thorough analysis of the structure of this compound and the biological activities of its analogs strongly suggests its potential as a modulator of monoaminergic systems. The most promising avenues for investigation are its potential roles as a MAO inhibitor and a dopamine D4 receptor antagonist. The experimental protocols outlined in this guide provide a clear path for the synthesis and in vitro characterization of this compound. Future research should focus on confirming these hypothesized activities, determining selectivity profiles (e.g., MAO-A vs. MAO-B, D4 vs. other dopamine receptors), and subsequently evaluating its efficacy in relevant cellular and in vivo models. These foundational studies will be crucial in uncovering the therapeutic potential of this compound.

References

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 8. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 9. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

- 10. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

In Silico Modeling of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methyl-4-(phenoxymethyl)benzylamine is a molecule of interest in medicinal chemistry due to its structural similarity to compounds with known biological activity. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of this compound. The document outlines methodologies for predicting physicochemical properties, identifying potential biological targets, and simulating molecular interactions. While specific experimental data for this compound is not publicly available, this guide leverages information on analogous structures, such as 4-(4-Methylphenoxy)benzylamine hydrochloride, to inform a robust computational investigation strategy. The protocols and data presented herein are intended to serve as a template for the virtual assessment of this and similar benzylamine derivatives in early-stage drug discovery.

Introduction

Benzylamine derivatives are a well-established class of compounds with diverse pharmacological activities.[1] Modifications to the benzylamine scaffold can significantly alter their biological profiles, leading to interactions with various enzymes and receptors. This compound, the subject of this guide, possesses key structural features—a secondary amine and a phenoxymethyl substituent—that suggest potential interactions with biological targets involved in neurotransmission and other signaling pathways.

In silico modeling offers a powerful and cost-effective approach to profile novel compounds, predict their properties, and elucidate potential mechanisms of action before committing to extensive laboratory synthesis and testing. This guide details a systematic computational workflow for the comprehensive analysis of this compound.

Physicochemical Properties Prediction

The initial step in the in silico evaluation of a drug candidate is the prediction of its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated using established computational models and provide a preliminary assessment of the compound's drug-likeness.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 227.29 g/mol | - |

| LogP (octanol-water partition coefficient) | 3.2 | ALOGPS 2.1 |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | E-Dragon 1.0 |

| Number of Hydrogen Bond Donors | 1 | - |

| Number of Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 4 | - |

| pKa (most basic) | 9.8 | ChemAxon |

Proposed In Silico Modeling Workflow

Based on the known activities of structurally related benzylamine derivatives, which include interactions with serotonin receptors and monoamine oxidases (MAOs), a targeted in silico modeling workflow is proposed.[2]

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of N-methyl-4-(phenoxymethyl)benzylamine

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a secondary amine that incorporates both a phenoxymethyl substituent and an N-methyl group on a benzylamine framework. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This document aims to provide a detailed technical overview of its predicted physical and chemical characteristics, a proposed synthetic route, and a discussion of its potential research applications.

Predicted Physicochemical Properties

Due to the absence of direct experimental data for this compound, the following tables summarize the known properties of its closest structural analogues: N-methylbenzylamine and 4-(phenoxymethyl)benzylamine. These values provide a reasonable estimation of the expected characteristics of the target compound.

Table 1: Physical and Chemical Properties of N-methylbenzylamine

| Property | Value | Reference |

| CAS Number | 103-67-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Boiling Point | 184-189 °C | [1] |

| Density | 0.939 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.522 | [1] |

| Water Solubility | 65 g/L (20 °C) | [1] |

| pKa (Strongest Basic) | 9.7 |

Table 2: Physical and Chemical Properties of 4-(phenoxymethyl)benzylamine

| Property | Value | Reference |

| CAS Number | 872283-78-8 | [4] |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.27 g/mol | [4] |

| Melting Point | 78 °C | [4] |

| Boiling Point (Predicted) | 355.1 ± 22.0 °C | [4] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.05 ± 0.10 | [4] |

Based on these related compounds, this compound is expected to be a liquid or low-melting solid at room temperature, with a boiling point higher than that of N-methylbenzylamine. Its solubility in water is likely to be lower than that of N-methylbenzylamine due to the larger, hydrophobic phenoxymethyl group.

Proposed Experimental Protocols

While no specific experimental protocols for the synthesis of this compound have been published, a plausible synthetic route can be devised based on standard organic chemistry reactions, such as the reductive amination of an aldehyde.

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below, starting from 4-(phenoxymethyl)benzaldehyde.

Step 1: Imine Formation

-

Reactants: 4-(phenoxymethyl)benzaldehyde and methylamine.

-

Solvent: A water-miscible solvent such as methanol or ethanol.

-

Procedure: 4-(phenoxymethyl)benzaldehyde is dissolved in the chosen solvent. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 2: Reductive Amination

-

Reactant: The imine formed in Step 1.

-

Reducing Agent: A suitable reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

Procedure (using NaBH₄): The crude imine solution from Step 1 is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the reduction is complete (as monitored by TLC or GC).

-

Work-up: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

This proposed synthesis is analogous to established methods for preparing other N-benzylamines.[5]

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity or interaction with signaling pathways for this compound. Research into related benzylamine derivatives suggests a wide range of potential biological activities, including interactions with neurotransmitter systems.[6] However, any such properties for the title compound would need to be determined through empirical investigation.

Conclusion

This compound is a compound for which direct experimental data is currently lacking. By examining its structural components, we can predict its physicochemical properties and propose a viable synthetic route. This technical guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel compound and aims to stimulate further investigation into its potential applications.

References

- 1. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 2. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(PHENOXYMETHYL)BENZYLAMINE CAS#: 872283-78-8 [amp.chemicalbook.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

A Comprehensive Guide to the Preliminary Pharmacological Screening of N-methyl-4-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a novel benzylamine derivative. While specific pharmacological data for this compound is not yet available in published literature, its structural similarity to other benzylamine analogues suggests a potential for biological activity, particularly as an inhibitor of monoamine oxidase (MAO). Derivatives of benzylamine are known to be potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters.[1][2][3] This technical guide presents a proposed framework for the preliminary pharmacological screening of this compound, outlining a logical progression from in vitro characterization to initial in vivo assessments. The protocols and methodologies described herein are based on established practices in preclinical drug discovery for neuroactive compounds.

In Vitro Pharmacological Evaluation

The initial phase of screening focuses on characterizing the compound's activity and selectivity at the molecular and cellular levels.

Given the prevalence of MAO inhibition among benzylamine derivatives, the primary in vitro assessment should be the determination of the inhibitory potency of this compound against both MAO-A and MAO-B isoforms.[1][3]

Experimental Protocol: MAO-Glo™ Assay

This commercially available luminescent assay is a reliable method for determining MAO activity.

-

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)

-

Test compound: this compound

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

96-well white opaque microplates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound and reference inhibitors in an appropriate buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

-

Add the test compound or reference inhibitor to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the MAO reaction by adding the MAO substrate from the kit to all wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Clorgyline (Reference) | [Known Value] | [Known Value] | [Calculated Value] |

| Selegiline (Reference) | [Known Value] | [Known Value] | [Calculated Value] |

A preliminary assessment of cytotoxicity is crucial to identify potential safety concerns early in the development process. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

-

Objective: To determine the CC50 (half-maximal cytotoxic concentration) of this compound in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound: this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the negative control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the CC50 value using non-linear regression analysis.

-

Data Presentation

| Compound | Cell Line | CC50 (µM) |

| This compound | SH-SY5Y | [Experimental Value] |

| Doxorubicin (Reference) | SH-SY5Y | [Known Value] |

In Vivo Pharmacological Screening

Following promising in vitro results, the next stage involves assessing the compound's effects in a living organism.

An acute toxicity study provides an initial estimation of the compound's safety profile in vivo.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Objective: To determine the LD50 (median lethal dose) of this compound in rodents (e.g., mice or rats).

-

Animals: Adult female mice or rats.

-

Procedure:

-

Administer a single oral dose of the test compound to one animal.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and mortalities.

Data Presentation

| Compound | Species/Strain | Route of Administration | LD50 (mg/kg) |

| This compound | Mouse/CD-1 | Oral | [Experimental Value] |

Based on the potential MAO inhibitory activity, initial behavioral screens should focus on models sensitive to changes in monoamine neurotransmission.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common screening tool for potential antidepressant activity.

-

Objective: To assess the effect of this compound on depressive-like behavior.

-

Animals: Adult male mice.

-

Procedure:

-

Administer the test compound, a reference antidepressant (e.g., fluoxetine), or vehicle to different groups of mice.

-

After a specified pretreatment time (e.g., 60 minutes), place each mouse individually into a cylinder of water from which it cannot escape.

-

Record the duration of immobility for the last 4 minutes of a 6-minute test session.

-

-

Data Analysis: Compare the mean immobility time of the test compound group to the vehicle and reference groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation

| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |

| Vehicle | - | [Experimental Value] |

| This compound | [Dose 1] | [Experimental Value] |

| This compound | [Dose 2] | [Experimental Value] |

| Fluoxetine (Reference) | [Dose] | [Experimental Value] |

Experimental Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

-

Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior.

-

Animals: Adult male mice.

-

Procedure:

-

Administer the test compound, a reference drug (e.g., diazepam for anxiolytic effects or amphetamine for locomotor stimulation), or vehicle.

-

After the pretreatment period, place each mouse in the center of a square arena (the open field).

-

Use video tracking software to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 10 minutes).

-

-

Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

Data Presentation

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | Time in Center (seconds) ± SEM |

| Vehicle | - | [Experimental Value] | [Experimental Value] |

| This compound | [Dose 1] | [Experimental Value] | [Experimental Value] |

| This compound | [Dose 2] | [Experimental Value] | [Experimental Value] |

| Reference Drug | [Dose] | [Experimental Value] | [Experimental Value] |

Visualizations

Diagram 1: Proposed Experimental Workflow

Caption: A flowchart illustrating the proposed preliminary pharmacological screening process.

Diagram 2: Monoamine Oxidase Signaling Pathway

Caption: The inhibitory effect on the monoamine oxidase pathway.

This technical guide provides a structured and comprehensive approach for the initial pharmacological evaluation of this compound. By systematically assessing its in vitro activity, particularly on MAO enzymes, and conducting preliminary in vivo behavioral and toxicity studies, researchers can efficiently gather the foundational data necessary to determine the therapeutic potential and guide further development of this novel compound. The presented protocols and data presentation formats are intended to serve as a robust framework for these initial investigations.

References

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-4-(phenoxymethyl)benzylamine, a crucial benzylamine derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages information from closely related analogs, namely 4-(4-methylphenoxy)benzylamine hydrochloride and N-methylbenzylamine, to provide insightful estimations and detailed experimental protocols for its characterization.

Core Physicochemical Properties

This compound's structure, featuring a secondary amine and an ether linkage, dictates its solubility and stability profile. The presence of the benzyl and phenoxymethyl groups suggests a degree of lipophilicity, while the methylamino group can act as a hydrogen bond acceptor and a weak base, influencing its solubility in aqueous and acidic media.

Solubility Profile

Based on these analogs, a qualitative solubility profile for this compound can be inferred.

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The non-polar phenoxymethyl and benzyl groups limit aqueous solubility. The secondary amine allows for some hydrogen bonding, suggesting moderate solubility in polar organic solvents like ethanol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The compound is expected to be readily soluble in these solvents due to their ability to solvate both polar and non-polar moieties. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The significant non-polar character of the molecule suggests good solubility in non-polar organic solvents. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | As a basic amine, it is expected to form a soluble salt in acidic conditions. |

| Aqueous Base | Dilute NaOH, Dilute KOH | Low | The free base is likely to be less soluble in basic aqueous solutions. |

Stability Characteristics

The stability of this compound is crucial for its handling, storage, and application. The primary routes of degradation are likely to be oxidation of the benzylamine moiety and hydrolysis of the ether linkage under harsh conditions. For instance, 4-(4-methylphenoxy)benzylamine hydrochloride is noted to be stable at low temperatures (2–8°C)[1]. N-methylbenzylamine is generally stable but can be sensitive to air[2].

Table 2: Potential Stability Liabilities and Recommended Storage

| Stress Condition | Potential Degradation Pathway | Recommended Storage Conditions |

| Oxidation | Oxidation of the benzylic carbon or the amine. | Store under an inert atmosphere (e.g., nitrogen, argon). Avoid exposure to oxidizing agents. |

| Acid/Base Hydrolysis | Cleavage of the ether bond under strong acidic or basic conditions at elevated temperatures. | Store at neutral pH. Avoid prolonged exposure to strong acids or bases. |

| Thermal Stress | General decomposition at elevated temperatures. | Store at controlled room temperature or refrigerated (2-8°C) for long-term storage. |

| Photostability | Potential for degradation upon exposure to UV or visible light. | Store in light-resistant containers. |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility based on the concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation stability studies.

Methodology:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to various stress conditions as outlined below. A control sample protected from stress should be analyzed alongside.

-

Acid Hydrolysis: Add an equal volume of 1M HCl to the stock solution and heat (e.g., at 60°C for 24 hours).

-

Base Hydrolysis: Add an equal volume of 1M NaOH to the stock solution and heat (e.g., at 60°C for 24 hours).

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution (e.g., at 80°C for 48 hours).

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute. Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to determine the extent of degradation and identify any degradation products formed.

Conclusion

While direct data for this compound is sparse, a robust understanding of its likely solubility and stability can be formulated by examining related structures. For definitive characterization, the experimental protocols outlined in this guide provide a clear path forward for researchers and drug development professionals. Such studies are indispensable for ensuring the quality, efficacy, and safety of any potential pharmaceutical candidate or chemical intermediate.

References

Theoretical Studies on N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of N-methyl-4-(phenoxymethyl)benzylamine, a benzylic amine of interest in medicinal chemistry and pharmacological research. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from closely related analogs to project its physicochemical properties, potential biological activities, and viable synthetic routes. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and theoretical insights to inform future laboratory work.

Introduction

This compound belongs to the broad class of benzylamine derivatives, which are integral scaffolds in numerous biologically active compounds. The core structure, featuring a benzylamine moiety, is known to interact with various biological targets. The N-methylation and the 4-phenoxymethyl substitution are expected to significantly modulate its pharmacological profile, influencing factors such as receptor binding affinity, metabolic stability, and pharmacokinetic properties. Benzylamine and its derivatives have been explored for a range of applications, including as monoamine oxidase (MAO) inhibitors and as ligands for various receptors.[1] This guide will explore the theoretical underpinnings of this compound to provide a robust starting point for further investigation.

Physicochemical Properties

| Property | 4-(phenoxymethyl)benzylamine | N-methylbenzylamine | This compound (Predicted) |

| Molecular Formula | C₁₄H₁₅NO | C₈H₁₁N | C₁₅H₁₇NO |

| Molecular Weight | 213.27 g/mol | 121.18 g/mol | 227.31 g/mol |

| Melting Point | 78 °C[2] | Not Available | Likely a low-melting solid or oil |

| Boiling Point | 355.1 ± 22.0 °C (Predicted)[2] | 184-185 °C | > 350 °C |

| Density | 1.098 ± 0.06 g/cm³ (Predicted)[2] | 0.938 g/mL | ~1.1 g/cm³ |

| pKa | 9.05 ± 0.10 (Predicted)[2] | Not Available | ~9.0 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary, reliable routes: reductive amination of 4-(phenoxymethyl)benzaldehyde with methylamine, or direct N-methylation of 4-(phenoxymethyl)benzylamine.

Synthesis Route 1: Reductive Amination

This is a widely used method for the formation of amines from carbonyl compounds.[3] The reaction proceeds via an imine intermediate which is then reduced in situ.

Experimental Protocol (Adapted from similar reductive aminations): [4]

-

Imine Formation: To a solution of 4-(phenoxymethyl)benzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in methanol. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise, maintaining the temperature below 10 °C.[4] Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.[4]

-

Work-up: After the addition is complete, the reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Synthesis Route 2: N-methylation of 4-(phenoxymethyl)benzylamine

This method involves the direct methylation of the primary amine. A common and effective procedure is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

Experimental Protocol (Eschweiler-Clarke Reaction):

-

Reaction Setup: In a round-bottom flask, 4-(phenoxymethyl)benzylamine (1 equivalent) is mixed with an excess of formic acid (e.g., 5 equivalents) and formaldehyde (e.g., 2.5 equivalents, usually as a 37% aqueous solution).

-

Reaction: The mixture is heated to reflux (around 100 °C) for several hours (typically 6-12 hours) until the evolution of carbon dioxide ceases. The reaction can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is made basic by the careful addition of a sodium hydroxide solution. The product is then extracted with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Potential Biological Activity and Theoretical Considerations

While no specific biological data exists for this compound, the activities of related benzylamine derivatives suggest several potential areas of interest.

Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[5] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The structural similarity of this compound to known MAO inhibitors suggests it may also exhibit inhibitory activity.

The table below presents IC₅₀ and Kᵢ values for some benzylamine derivatives against MAO-B, providing a basis for comparison.

| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type |

| CD11 (a heterocyclic dienone) | MAO-B | 0.063 ± 0.001[2] | 12.67 ± 3.85[2] | Competitive[2] |

| CD14 (a heterocyclic dienone) | MAO-B | 0.036 ± 0.008[2] | 4.5 ± 0.62[2] | Competitive[2] |

| S5 (a pyridazinobenzylpiperidine) | MAO-B | 0.203[6] | 155 ± 50[6] | Competitive[6] |

| S16 (a pyridazinobenzylpiperidine) | MAO-B | 0.979[6] | 721 ± 74[6] | Competitive[6] |

| 4-Fluorobenzyl-dimethyl-silyl-methanamine | MAO-B | - | 11,000 | Irreversible[7] |

The phenoxymethyl group at the 4-position could influence binding to the active site of MAO enzymes, and N-methylation can affect both potency and selectivity.

Receptor Binding Affinity

Substituted benzylamines have been investigated as ligands for various receptors, including serotonin (5-HT) and opioid receptors. The N-benzyl group can significantly impact receptor affinity and functional activity.[8] For instance, N-benzylation of tryptamines can increase affinity for 5-HT₂ receptors.[8] The phenoxymethylbenzyl moiety of the target compound could engage in additional binding interactions within a receptor's binding pocket, potentially leading to high affinity and selectivity.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the study of this compound. Based on the analysis of related compounds, it is hypothesized that this molecule can be synthesized through established methods like reductive amination and may exhibit interesting pharmacological properties, particularly as a monoamine oxidase inhibitor or as a ligand for various CNS receptors.

Future research should focus on the following areas:

-

Synthesis and Characterization: The proposed synthetic routes should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR).

-

In Vitro Pharmacological Profiling: The synthesized compound should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, and various neurotransmitter receptors, to determine its activity profile.

-

Computational Modeling: Docking studies and molecular dynamics simulations could provide insights into the binding modes of this compound at its potential targets, guiding further structural modifications for improved potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the phenoxy and N-alkyl substituents would be crucial to establish a clear SAR.

This foundational guide is intended to catalyze further empirical investigation into this compound, a compound with unexplored potential in drug discovery and development.

References

- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of N-methyl-4-(phenoxymethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(phenoxymethyl)benzylamine is a molecule of significant interest in medicinal chemistry due to its structural resemblance to known pharmacophores that interact with key biological targets, including monoamine oxidase (MAO) and serotonin (5-HT) receptors. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with therapeutic potential. This technical guide provides a comprehensive overview of the SAR of this compound, drawing upon data from closely related analogs to elucidate the impact of structural modifications on biological activity. The guide also details relevant experimental protocols and visualizes key concepts through signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The core structure of this compound consists of three key moieties, each amenable to chemical modification to probe the SAR:

-

N-methylbenzylamine Core: This unit is a recognized pharmacophore in many biologically active compounds, particularly those targeting monoaminergic systems. The nitrogen atom's basicity and the substitution on the benzyl ring are critical determinants of activity.

-

Phenoxymethyl Group: This ether-linked aromatic group introduces significant conformational flexibility and lipophilicity, influencing how the molecule interacts with target binding pockets.

-

Linker: The methylene bridge of the benzylamine and the ether linkage of the phenoxymethyl group provide a specific spatial arrangement of the aromatic rings, which is crucial for receptor or enzyme recognition.

Structure-Activity Relationship (SAR) Analysis

Due to the limited publicly available SAR data specifically for this compound, this section will present a composite analysis based on data from structurally related N-benzylamine and phenoxybenzylamine derivatives. The following tables summarize the quantitative data for the inhibition of monoamine oxidase (MAO-A and MAO-B), key enzymes in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition

Benzylamine derivatives are known inhibitors of monoamine oxidases. The following data on N-substituted benzylamine analogs provide insights into the potential SAR of this compound.

Table 1: SAR of N-Benzyl-Substituted Analogs for MAO-A and MAO-B Inhibition

| Compound ID | R (Substitution on Benzyl Ring) | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | H | > 100 | 2.95 ± 0.09 | < 0.03 |

| 2 | 4-F | 1.38 | > 50 | > 36 |

| 3 | 4-Br | 2.48 | > 50 | > 20 |

| 4 | 4-NO2 | > 100 | 0.041 ± 0.001 | < 0.0004 |

| 5 | 3-NO2 | > 100 | 0.065 ± 0.002 | < 0.0007 |

Data adapted from studies on N-benzylamine and benzylamine-sulfonamide derivatives.[1][2]

Interpretation of SAR for MAO Inhibition:

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring of the N-benzylamine core significantly impact both the potency and selectivity of MAO inhibition.

-

Unsubstituted (Compound 1) and some para-substituted analogs (Compounds 2 and 3) show weak or selective activity for MAO-A.[2]

-